3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one
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Overview
Description
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The trifluoromethyl group in this compound is particularly noteworthy due to its influence on the compound’s chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
One hypothesis suggests that similar compounds may impair mitochondrial oxidative phosphorylation due to their structural similarity to phenolic compounds . Another hypothesis is that these compounds may target the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s known that similar compounds can cause marked reductions in tissue glycogen and high energy phosphagens by interfering with oxidative atp production in the mitochondria .
Pharmacokinetics
Compounds with similar structures, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
Similar compounds have been found to cause metabolic disturbances that can lead to impaired physiological performance and, in some cases, mortality .
Action Environment
It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents, including photoredox catalysts under visible light irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
3-(Trifluoromethyl)-1H-indazole: Similar structure but lacks the tetrahydro-6-one moiety.
4,5,6,7-Tetrahydro-1H-indazole: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: The presence of both the trifluoromethyl group and the tetrahydro-6-one moiety in 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one makes it unique. This combination can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
944896-15-5 |
---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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